![molecular formula C15H22ClF3N2O B2395484 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride CAS No. 1423731-37-6](/img/structure/B2395484.png)
4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1423731-37-6 . It has a molecular weight of 338.8 . The IUPAC name for this compound is 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-butanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21F3N2O.ClH/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21;/h3-5,12,21H,1-2,6-11H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride, focusing on six unique applications:
Pharmaceutical Development
This compound is extensively studied for its potential in pharmaceutical applications, particularly as a central nervous system (CNS) agent . Its structure, featuring a trifluoromethyl group, enhances its ability to cross the blood-brain barrier, making it a promising candidate for treating CNS disorders such as anxiety, depression, and schizophrenia . The piperazine moiety is known for its role in various psychotropic drugs, further supporting its potential in this field.
Antimicrobial Agents
Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal properties . The trifluoromethyl group contributes to the compound’s stability and enhances its interaction with microbial cell membranes, leading to effective inhibition of bacterial and fungal growth . This makes it a valuable candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Agrochemical Applications
In the agrochemical industry, this compound is explored for its potential as a pesticide or herbicide . The trifluoromethyl group imparts high lipophilicity and metabolic stability, which are desirable traits for agrochemicals. Studies have indicated its effectiveness in protecting crops from pests and diseases, contributing to higher agricultural yields .
Analgesic and Anti-inflammatory Agents
The compound has shown promise as an analgesic and anti-inflammatory agent . Its ability to modulate pain pathways and reduce inflammation has been demonstrated in preclinical studies. The presence of the piperazine ring is crucial for its interaction with pain receptors, making it a potential candidate for developing new pain relief medications .
Neuroprotective Agents
Due to its ability to cross the blood-brain barrier, this compound is also investigated for its neuroprotective properties . It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This application is particularly significant given the increasing prevalence of these conditions.
Chemical Probes and Research Tools
In scientific research, this compound is used as a chemical probe to study various biological processes. Its unique structure allows it to interact with specific proteins and enzymes, making it a valuable tool for elucidating biochemical pathways and mechanisms . This application is crucial for advancing our understanding of complex biological systems and developing new therapeutic strategies.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O.ClH/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21;/h3-5,12,21H,1-2,6-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBVHBNFYLEKNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=CC=CC(=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

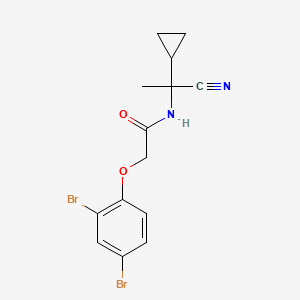
![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)
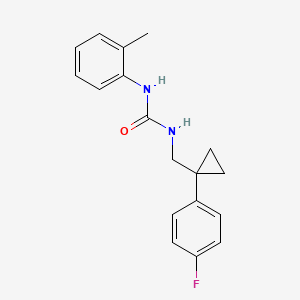

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2395407.png)
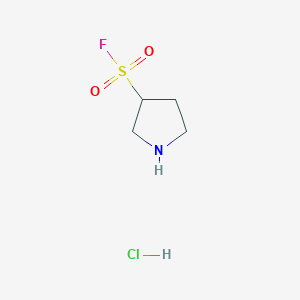
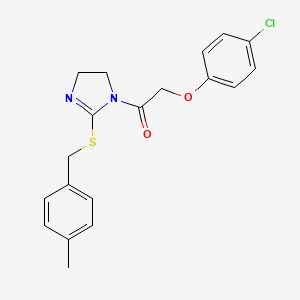
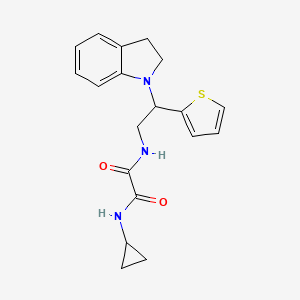
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2395415.png)
![2-[(3-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2395416.png)
![2-(2,4-Difluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2395418.png)
![(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide](/img/structure/B2395419.png)

